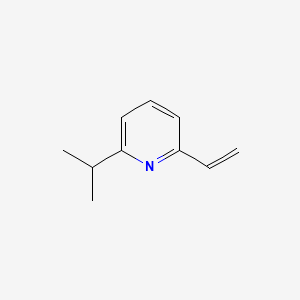

2-Isopropyl-6-vinylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

128519-10-8 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.221 |

IUPAC Name |

2-ethenyl-6-propan-2-ylpyridine |

InChI |

InChI=1S/C10H13N/c1-4-9-6-5-7-10(11-9)8(2)3/h4-8H,1H2,2-3H3 |

InChI Key |

TUYMCSPNQBOELA-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC(=N1)C=C |

Synonyms |

Pyridine, 2-ethenyl-6-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Isopropyl 6 Vinylpyridine

Established Synthetic Routes to Vinylpyridine Scaffolds

The synthesis of vinylpyridines, key monomers and chemical intermediates, is typically achieved through several established routes. These methods are broadly applicable to various isomers, including the 2-, 3-, and 4-vinylpyridines, and provide the foundational chemistry for producing more complex derivatives like 2-isopropyl-6-vinylpyridine.

Condensation and Dehydration Strategies

A prevalent and contemporary two-step method for synthesizing vinylpyridines involves the condensation of a methylpyridine (picoline) with formaldehyde (B43269), followed by the dehydration of the resulting alcohol intermediate. wikipedia.org

The general process can be summarized as follows:

Condensation: A picoline, such as 2-methylpyridine, is reacted with formaldehyde. This aldol-type condensation reaction yields a hydroxyethylpyridine intermediate, for instance, 2-(2-pyridyl)ethanol from 2-methylpyridine. wikipedia.org The reaction is often conducted at elevated temperatures, between 150–200 °C, in an autoclave to manage the pressure. wikipedia.org

Dehydration: The intermediate alcohol is subsequently dehydrated to form the vinyl group. This is typically achieved by distillation, often under reduced pressure. wikipedia.org A critical aspect of this step is managing the propensity of the vinylpyridine product to polymerize at high temperatures. To mitigate this, a polymerization inhibitor, such as 4-tert-butylcatechol (B165716), is commonly added during the purification by fractional distillation. wikipedia.org

This two-step approach is a workhorse in the industrial production of vinylpyridines, though it requires careful control of reaction conditions to maximize yield and purity.

One-Step Synthetic Approaches

To simplify the manufacturing process, reduce energy consumption, and minimize waste, one-step synthetic routes have been developed. These methods aim to produce vinylpyridines directly from precursors without isolating the intermediate alcohol.

One such approach involves the direct reaction of 2-picoline and formaldehyde under specific catalytic conditions. A patented method describes reacting these precursors in the presence of a strong acid catalyst, such as sulfuric or phosphoric acid, in a pipeline reactor for a short duration (2-10 minutes) at high temperature (160–240 °C) and pressure (3–10 MPa). google.com

An alternative one-step synthesis bypasses the picoline precursor altogether, instead utilizing the reaction of acrylonitrile (B1666552) and acetylene. This process is catalyzed by organocobalt compounds at temperatures below 130–140 °C, with acrylonitrile itself often serving as the reaction solvent. wikipedia.org

Regioselective Synthesis of this compound

The regioselective synthesis of a specifically substituted compound like this compound is fundamentally determined by the structure of its precursor. The primary strategy for introducing the vinyl group is the reaction of a methyl group on the pyridine (B92270) ring with formaldehyde. Therefore, to synthesize the target compound, one must start with 2-isopropyl-6-methylpyridine (B3352878) .

The synthesis would proceed via the established condensation and dehydration pathway, where the reaction is directed specifically at the methyl group:

Precursor: 2-isopropyl-6-methylpyridine

Condensation: Reaction with formaldehyde selectively occurs at the more reactive methyl group to form the intermediate, 2-(2-isopropyl-6-pyridyl)ethanol.

Dehydration: The subsequent elimination of water yields the final product, this compound.

This approach ensures that the vinyl group is introduced at the 6-position, while the isopropyl group remains at the 2-position, achieving complete regioselectivity based on the precursor's design. The synthesis of the 2-isopropyl-6-methylpyridine precursor itself can be accomplished through various heterocyclic chemistry methods, often involving cyclization reactions. For example, related structures like 2-amino-4-isopropyl-6-methylpyridine have been synthesized from 3,5-diaminocumene and ammonia (B1221849) over a zeolite catalyst. google.com

Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis

While specific optimization studies for this compound are not extensively documented in public literature, the key parameters can be inferred from the well-established synthesis of 2-vinylpyridine (B74390). The optimization would focus on maximizing the yield of the desired product while minimizing side reactions, particularly polymerization.

Key parameters for optimization include:

Catalyst: The choice of catalyst is crucial. For the condensation-dehydration route, strong acid or base catalysts are used. A patented one-step method for 2-vinylpyridine uses strong acids like sulfuric or phosphoric acid. google.com Another method uses sodium hydroxide (B78521) as the catalyst. google.com

Temperature and Pressure: These conditions are balanced to achieve a sufficient reaction rate without promoting unwanted polymerization or degradation. For 2-vinylpyridine, temperatures can range from 90 °C to 240 °C and pressures up to 10 MPa, depending on the specific process (one-step vs. two-step). google.com

Molar Ratio of Reactants: The ratio of the picoline precursor to formaldehyde is optimized to drive the reaction towards the product. For 2-vinylpyridine synthesis, a molar excess of 2-picoline to formaldehyde (e.g., 1.5:1 to 3.5:1) is often used. google.com

Polymerization Inhibitor: The addition of an inhibitor like 4-tert-butylcatechol is essential during distillation and storage to prevent the highly reactive vinyl group from polymerizing. wikipedia.orglookchem.com

The table below summarizes typical conditions reported for the synthesis of 2-vinylpyridine, which would serve as a starting point for optimizing the synthesis of its isopropyl-substituted derivative.

| Parameter | Value/Type | Source |

| Reactants | 2-Picoline, Formaldehyde | google.com |

| Catalyst | Strong Acid (H₂SO₄ or H₃PO₄) or NaOH | google.com |

| Temperature | 90 °C - 240 °C | google.com |

| Pressure | 0.5 MPa - 10 MPa | google.com |

| Picoline:Formaldehyde Ratio | 1.5:1 to 3.5:1 (molar) | google.com |

| Polymerization Inhibitor | 4-tert-butylcatechol | wikipedia.org |

Derivatization Pathways from this compound Precursors

The chemical reactivity of this compound is dominated by its two primary functional regions: the vinyl group and the pyridine nitrogen. These sites allow for a variety of derivatization reactions.

Reactions of the Vinyl Group:

Michael Addition: The electron-withdrawing nature of the pyridine ring makes the vinyl group an excellent Michael acceptor. It readily reacts with a range of nucleophiles. For example, nucleophiles such as methoxide, cyanide, and hydrogen sulfide (B99878) can add to the vinylic site. wikipedia.org

Polymerization: As a vinyl monomer, this compound can undergo polymerization to form specialty polymers. Free radical polymerization, initiated by agents like azo-bis-isobutyronitrile (AIBN), is a common method for creating copolymers with other monomers, such as isobornyl methacrylate (B99206). researchgate.net These polymers have applications in materials science and catalysis. mdpi.com

Ligand Formation: The vinylpyridine scaffold is used as a versatile ligand in the synthesis of organometallic complexes, such as with platinum(II), where it contributes to the optical and electronic properties of the resulting materials. lookchem.com

Reactions of the Pyridine Nitrogen:

Quaternization: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base. It can be readily alkylated to form pyridinium (B92312) salts. For instance, the reaction of 2-vinylpyridine with hydrogen chloride and 4-pyridinecarbonitrile leads to the formation of a pyridinium chloride derivative. wikipedia.org This quaternization is a key step in modifying the electronic properties of the molecule and is used to create ionic polymers and catalysts.

Derivatization of Precursors: Chemical modifications can also be performed on the precursor, 2-isopropyl-6-methylpyridine, before the vinyl group is introduced. This allows for the synthesis of a wider array of functionalized vinylpyridines. An example includes the amination of the pyridine ring to produce structures like 2-amino-4-isopropyl-6-methylpyridine, which could then potentially be converted to the corresponding vinylpyridine. google.com

Lack of Scientific Literature on the Polymerization of this compound

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is no available research literature detailing the polymerization studies of the chemical compound This compound . While the compound is listed by chemical suppliers, confirming its existence, no scientific publications were found that investigate its homopolymerization through the specific mechanisms outlined in the request.

The search for data on radical, anionic, Atom Transfer Radical Polymerization (ATRP), Reversible Addition–Fragmentation Chain Transfer (RAFT), and Nitroxide-Mediated Polymerization (NMP) of this compound did not yield any relevant results.

It is important to note that extensive research exists for the closely related, unsubstituted parent monomer, 2-vinylpyridine (2-VP) . The scientific literature contains a wealth of information on the homopolymerization of 2-VP using all the aforementioned techniques. However, the presence of a bulky isopropyl group at the 6-position of the pyridine ring in this compound would introduce significant steric hindrance. This structural difference is expected to substantially alter the monomer's reactivity and polymerization behavior compared to the unsubstituted 2-vinylpyridine. Therefore, extrapolating data from 2-vinylpyridine to describe the polymerization of its isopropyl-substituted derivative would be scientifically inaccurate and speculative.

Given the strict requirement to focus solely on this compound and the absence of specific research on this topic, it is not possible to generate the requested article with the required scientific accuracy and detail.

Should the user be interested, a detailed article on the extensive polymerization studies of 2-vinylpyridine can be provided, adhering to the same structural outline.

Polymerization Studies of 2 Isopropyl 6 Vinylpyridine

Copolymerization of 2-Isopropyl-6-vinylpyridine

The incorporation of this compound into copolymers allows for the tailoring of material properties. Understanding the reactivity of this monomer in relation to others is crucial for controlling the final copolymer composition and structure.

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. These ratios are critical for predicting the composition of the resulting copolymer. fiveable.me For instance, in the free radical copolymerization of 2-vinylpyridine (B74390) (VP) with isobornyl methacrylate (B99206) (IBM) initiated by azo-bis-isobutyronitrile (AIBN) in dimethyl formamide (B127407) (DMF) at 60 ± 1°C, the monomer reactivity ratios were determined using the Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods. researchgate.net The obtained values suggest the formation of random copolymers. researchgate.net

The product of the reactivity ratios (r₁r₂) indicates the tendency of the monomers to arrange in the copolymer chain. If r₁r₂ is close to 1, a random copolymer is formed. If it is close to 0, an alternating copolymer is favored. If the product is greater than 1, block copolymer formation is more likely. fiveable.me

Table 1: Reactivity Ratios for the Copolymerization of 2-Vinyl Pyridine (B92270) (M1) and Isobornyl Methacrylate (M2) at 60°C

| Method | r₁ (2-Vinyl Pyridine) | r₂ (Isobornyl Methacrylate) |

|---|---|---|

| Fineman-Ross (F-R) | 0.45 | 0.65 |

| Kelen-Tudos (K-T) | 0.44 | 0.66 |

Data sourced from a study on the copolymerization of 2-vinyl pyridine and isobornyl methacrylate. researchgate.net

Statistical copolymers, where monomer units are distributed randomly along the polymer chain, can be synthesized through various polymerization techniques. For instance, the free radical copolymerization of N-vinylpyrrolidone and isobornyl methacrylate has been successfully carried out in bulk using AIBN as an initiator. nih.gov Similarly, statistical copolymers of tert-butyl methacrylate and 2-vinylpyridine have been prepared via nitroxide-mediated polymerization. mdpi.com

Gradient copolymers, characterized by a gradual change in monomer composition along the chain, are typically synthesized using controlled/"living" polymerization methods like nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. uq.edu.auresearchgate.netresearchgate.net These techniques allow for the preparation of well-defined gradient structures by controlling the monomer feed composition during the polymerization process. uq.edu.aucmu.edu For example, gradient copolymers of styrene (B11656) and 4-vinylpyridine (B31050) have been synthesized using NMP. uq.edu.au

Block copolymers consist of long sequences, or blocks, of different monomers. The synthesis of block copolymers containing poly(2-vinylpyridine) (P2VP) has been achieved through methods such as anionic polymerization and controlled radical polymerization techniques. beilstein-journals.orgnih.govnih.gov For instance, block copolymers of 2-vinylpyridine and diethylvinylphosphonate have been synthesized using rare earth metal-mediated group transfer polymerization. rsc.org RAFT polymerization has also been effectively used to create block copolymers of 2- and 4-vinylpyridine. acs.org

Graft copolymers are branched macromolecules where the side chains are structurally distinct from the main chain. researchgate.netgoogle.com The synthesis of graft copolymers with a poly(vinyl chloride) backbone and poly(2-vinylpyridine) grafts has been accomplished using RAFT polymerization with a novel macroinitiator. researchgate.net Another approach involves the "grafting from" technique, where a pre-formed polymer is irradiated to create active sites that initiate the polymerization of a second monomer. google.comscielo.org.mx For example, graft copolymers have been prepared by reacting acrylonitrile (B1666552) with a live homopolymer of a vinyl pyridine. google.com.af

Synthesis of Statistical and Gradient Copolymers

Post-Polymerization Modification of Poly(this compound) and its Copolymers

Post-polymerization modification is a powerful strategy for introducing diverse functionalities into a polymer that may not be achievable through direct polymerization. tandfonline.comresearchgate.net This approach allows for the creation of a variety of functional materials from a single precursor polymer. researchgate.net

Polymers containing vinylpyridine units are versatile platforms for post-polymerization modification due to the reactivity of the pyridine ring. mdpi.com A common modification strategy is the quaternization of the nitrogen atom in the pyridine ring, which can be achieved with various halogenated molecules. mdpi.comnih.gov This reaction transforms the neutral pyridine moiety into a positively charged pyridinium (B92312) salt, significantly altering the polymer's properties. mdpi.com

Other modification strategies can involve reactions with the pendant groups of the comonomers. For example, polymers with reactive functional groups like azlactone can be readily modified with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce specific functionalities. nih.gov

Quaternization is a key post-polymerization modification for poly(vinylpyridine)s, leading to the formation of cationic polyelectrolytes. itu.edu.tritu.edu.tr This reaction is typically performed by treating the polymer with an alkyl halide. mdpi.com The degree of quaternization can be controlled by adjusting the reaction conditions, such as the molar ratio of the quaternizing agent to the pyridine units. mdpi.com For example, poly(4-vinylpyridine) has been quantitatively quaternized using activated halides like chloro 2-propanone and 2-chloroacetamide (B119443) in dimethylformamide at room temperature. itu.edu.tr The quaternization of the pyridine nitrogen introduces a positive charge, which can be leveraged for various applications, including the development of stimuli-responsive materials and ion-conducting polymers. nih.govitu.edu.tr The kinetics of quaternization reactions have been studied for various pyridine derivatives, providing insights into the factors influencing the reaction rate. acs.org

Surface Functionalization of Poly(this compound)-based Materials

The primary approach to functionalizing pyridine-containing polymers involves leveraging the lone pair of electrons on the nitrogen atom of the pyridine ring. This makes the pyridine group a nucleophilic site and a hydrogen bond acceptor, allowing for several types of surface modification reactions. researchgate.net

One of the most common methods for functionalizing P2VP surfaces is through quaternization . mdpi.com This reaction involves the treatment of the polymer with an alkyl halide, leading to the formation of a positively charged pyridinium salt on the polymer backbone. This process can dramatically alter the surface properties, most notably increasing the hydrophilicity of the material. For instance, in a study on poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP) block copolymers, the quaternization of the P2VP block with ethyl bromide resulted in a significant decrease in the water contact angle, indicating a more hydrophilic surface. mdpi.comnumberanalytics.com A similar transformation would be expected for P2iPr6VP, where the introduction of a permanent positive charge on the pyridine nitrogen would enhance its interaction with water molecules.

Another potential route for surface functionalization is through hydrogen bonding interactions . The pyridine nitrogen can act as a hydrogen bond acceptor, allowing for the assembly of multilayers of other polymers or molecules on the P2iPr6VP surface. This technique has been demonstrated with P2VP in the layer-by-layer assembly with hydrogen-donating polymers.

Furthermore, the pyridine group can act as a ligand for metal coordination . The nitrogen atom can coordinate with a variety of metal ions, providing a method for immobilizing metal nanoparticles or forming metal-polymer complexes on the surface. This has been explored for applications in catalysis and as antimicrobial surfaces. polysciences.com For example, composite films of P2VP with metal oxides like TiO2 and ZnO have been synthesized to create photocatalytically active surfaces. mdpi.com

The modification of polymer surfaces can also be achieved through techniques like graft polymerization . ksri.kr This involves grafting a different polymer from the P2iPr6VP surface to create a new surface with distinct properties. For instance, a hydrophilic polymer could be grafted onto a hydrophobic P2iPr6VP surface to improve its biocompatibility or anti-fouling characteristics. nih.gov

The successful functionalization of a polymer surface is typically confirmed through a variety of surface characterization techniques. These include:

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of new functional groups. researchgate.net

Contact Angle Goniometry: To measure the surface wettability (hydrophilicity/hydrophobicity). A decrease in water contact angle typically indicates a more hydrophilic surface. mdpi.com

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To identify the chemical bonds present on the surface and detect changes after functionalization. ksri.kr

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To visualize the surface topography and morphology. mdpi.comksri.kr

The following interactive table provides hypothetical data illustrating the expected changes in surface properties of a P2iPr6VP film after undergoing a quaternization reaction, based on findings from related polymers.

| Surface Treatment | Water Contact Angle (°) | Nitrogen (N 1s) Binding Energy (eV) | Surface Roughness (nm) |

| Untreated P2iPr6VP | 95 ± 3 | 399.2 ± 0.1 | 5 ± 1 |

| Quaternized P2iPr6VP | 65 ± 4 | 401.5 ± 0.2 | 8 ± 2 |

This hypothetical data demonstrates that after quaternization, the water contact angle of the P2iPr6VP surface is expected to decrease significantly, indicating an increase in hydrophilicity. The N 1s binding energy in the XPS spectrum would be expected to shift to a higher value, confirming the formation of the positively charged pyridinium species. A slight increase in surface roughness might also be observed due to the structural changes on the polymer surface.

Coordination Chemistry and Metal Complexes of 2 Isopropyl 6 Vinylpyridine

Ligand Properties of 2-Isopropyl-6-vinylpyridine in Metal Complexation

This compound is a versatile ligand in coordination chemistry, exhibiting a range of bonding modes and influencing the properties of the resulting metal complexes. Its coordination behavior is primarily dictated by the interplay of the pyridine (B92270) nitrogen, the vinyl group, and the steric bulk of the isopropyl group.

The pyridine nitrogen atom possesses a lone pair of electrons, making it a primary coordination site for metal ions, functioning as a Lewis base. jscimedcentral.com The vinyl group can also participate in coordination through its π-system, leading to different bonding modes. marquette.edu The isopropyl group, being sterically demanding, plays a crucial role in determining the geometry and stability of the metal complexes. It can influence the coordination number of the metal center and affect the approach of other ligands. whiterose.ac.uk

The electronic properties of the pyridine ring are such that it is generally considered a good σ-donor and a modest π-acceptor. The presence of the electron-donating isopropyl group at the 2-position can enhance the σ-donor capacity of the pyridine nitrogen. Conversely, the vinyl group at the 6-position can act as a π-acceptor. This combination of electronic effects allows for the fine-tuning of the electronic properties of the metal center upon complexation.

2-Vinylpyridine (B74390) and its derivatives are known to stabilize transition metal-carbon bonds, often in a chelating fashion. researchgate.net This chelation can occur through the nitrogen atom and the π-bond of the vinyl group, or via activation of a C-H bond on the vinyl group to form a cyclometalated complex. marquette.eduresearchgate.net The specific coordination mode adopted often depends on the metal, its oxidation state, and the reaction conditions.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, UV-Visible spectroscopy, and single-crystal X-ray diffraction.

Palladium(II) and platinum(II) complexes are readily synthesized, often resulting in square planar geometries. nih.govscirp.org The synthesis can lead to the formation of both mono- and dinuclear complexes. For instance, the reaction of palladium(II) chloride with substituted terpyridine ligands, which are structurally related to this compound, yields complexes of the type [Pd(L)Cl]Cl. nih.gov

Single-crystal X-ray diffraction studies have been instrumental in confirming the structures of these complexes. nih.govnih.gov For example, the crystal structure of a palladium(II) complex with a P,S-donor ligand revealed a slightly distorted square planar geometry. nih.gov Similarly, platinum(II) complexes with related pyridine-based ligands have been shown to adopt square planar coordination. scirp.org The characterization of these complexes often involves ¹H, ¹³C, and in the case of phosphine-containing complexes, ³¹P NMR spectroscopy, as well as IR and UV-Vis spectroscopy. nih.gov

A series of cycloplatinated(II) complexes with the general formula [PtMe(Vpy)(PR₃)], where Vpy is 2-vinylpyridine and PR₃ is a phosphine (B1218219) ligand, have been synthesized and characterized. mdpi.com These complexes demonstrate the ability of the 2-vinylpyridine ligand to undergo cyclometalation. mdpi.com

The coordination chemistry of this compound with ruthenium and osmium is rich, leading to a variety of structures, including "piano-stool" geometries and polynuclear clusters. marquette.eduresearchgate.net The reaction of 2-vinylpyridine with triruthenium carbonyl clusters has been shown to result in the double carbon-hydrogen bond activation of the β-carbon of the vinyl group, leading to the formation of pentaruthenium and triruthenium clusters. marquette.edu In these clusters, the dimetalated 2-vinylpyridyl ligand can adopt different bridging coordination modes. marquette.edu

In contrast, the reaction of 2-vinylpyridine with triosmium carbonyl clusters typically results in only a single metalation. marquette.edu This difference in reactivity highlights the influence of the metal on the activation of C-H bonds. marquette.edu

"Piano-stool" ruthenium(II) complexes of the type [(η⁶-arene)RuCl(L)]PF₆, where L is a bidentate pyridine-imine ligand, have been synthesized and characterized. researchgate.net X-ray crystallography confirmed a pseudo-octahedral geometry for these complexes. researchgate.net Similarly, osmium complexes with related ligands have been prepared and studied. acs.orgacs.org The reaction of phenyl and styryl complexes of ruthenium and osmium with 2-vinylpyridine can lead to the displacement of the phenyl or styryl ligand and the formation of metalated derivatives. acs.org

This compound and related ligands also form complexes with other first-row transition metals like copper and cobalt. The synthesis of copper(II) complexes with pyridylbis(phenol) ligands has been reported to yield mononuclear, trinuclear, and even hexanuclear complexes depending on the specific ligand and reaction conditions. nih.gov The coordination geometry around the copper centers can vary, with examples of both five-coordinate and six-coordinate environments. rsc.org

Cobalt(II) complexes with tripodal polypyridine ligands have been shown to exhibit either six-coordinate octahedral or seven-coordinate face-capped octahedral geometries, depending on the counter-anions present. rsc.org The synthesis and characterization of cobalt(II) complexes with Schiff bases derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde have also been reported, resulting in octahedral complexes. scirp.org The magnetic properties of these cobalt(II) complexes are often studied to determine their spin state. rsc.org

Table 1: Selected Transition Metal Complexes of 2-Vinylpyridine Derivatives and Their Geometries

| Metal | Ligand System | Complex Formula | Geometry | Reference |

|---|---|---|---|---|

| Palladium(II) | P,S-donor ligand | [Pd(L)Cl₂] | Slightly distorted square planar | nih.gov |

| Platinum(II) | 2-vinylpyridine, PPhMe₂ | [PtMe(Vpy)(PPhMe₂)] | Square planar (cyclometalated) | mdpi.com |

| Ruthenium(II) | Pyridine-imine | [(η⁶-p-cymene)RuCl(L)]PF₆ | Pseudo-octahedral "piano-stool" | researchgate.net |

| Ruthenium(0) | 2-vinylpyridine | [Ru₅(CO)₁₄(μ₄-C₅H₄CH=C)(μ-H)₂] | Pentanuclear cluster | marquette.edu |

| Osmium(II) | 2-vinylpyridine | [Os₃(CO)₁₀(μ-NC₅H₄CH=CH)(μ-H)] | Trinuclear cluster (cyclometalated) | marquette.edu |

| Copper(II) | Pyridylbis(phenol)amine | Cu₃(L)₂(CH₃CN)₂₂ | Trinuclear | nih.gov |

| Cobalt(II) | Tripodal polypyridine | [CoCl₂(H₂BPPA)] | Six-coordinate octahedral | rsc.org |

Ruthenium and Osmium Complexes

Chelation Effects and Coordination Modes in this compound Metal Complexes

The versatility of this compound as a ligand is evident in its various coordination modes and the resulting chelation effects. The most common coordination is through the pyridine nitrogen. However, the presence of the vinyl group allows for additional interactions.

One significant coordination mode is cyclometalation, where an intramolecular C-H bond of the vinyl group is activated by the metal center, leading to the formation of a stable metallacycle. marquette.eduresearchgate.net This is a common reactivity pattern for 2-vinylpyridine with various transition metals, including platinum, ruthenium, and osmium. marquette.edumdpi.com This chelation through a nitrogen atom and a carbon atom (an N,C-chelate) imparts significant stability to the resulting complex.

In polynuclear cluster complexes, the 2-vinylpyridyl ligand can adopt bridging coordination modes. marquette.edu For example, in a pentaruthenium cluster, the dimetalated ligand was found to cap a square face of ruthenium atoms. marquette.edu In a triruthenium cluster, it was observed to cap a triangular face. marquette.edu

The vinyl group can also coordinate to a metal center through its π-system without C-H activation. This results in an η²-coordination of the vinyl group, which is often an intermediate step towards cyclometalation. marquette.edu

Supramolecular Assembly Involving this compound Metal Complexes

Metal complexes of this compound and related ligands can serve as building blocks for the construction of more complex supramolecular assemblies. jyu.firesearchgate.net These assemblies are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, or metal-ligand coordination in the case of coordination polymers. jyu.fiacs.org

The properties of the resulting supramolecular structures are dictated by the nature of the metal complex and the linking units. For example, platinum(II) complexes with their square planar geometry are excellent candidates for forming stacked structures. The photophysical properties of such assemblies can be significantly different from those of the individual monomeric complexes. acs.org

Catalytic Applications of 2 Isopropyl 6 Vinylpyridine Derivatives

2-Isopropyl-6-vinylpyridine as a Ligand in Asymmetric Catalysis

While direct applications of this compound in asymmetric catalysis are not extensively documented in the provided search results, the broader class of chiral pyridine-containing ligands, such as pybox (pyridine-bisoxazoline) ligands, are highly effective in a range of asymmetric catalytic reactions. ontosight.aiorgsyn.org These ligands, which share the pyridyl coordination motif, are used in reactions like asymmetric hydrogenation, oxidation, cycloadditions, and carbon-carbon bond-forming reactions. ontosight.ai For instance, the i-Pr-pybox ligand, which has isopropyl groups contributing to its chirality, is a staple in enantioselective transformations. ontosight.ai The success of these related structures suggests the potential of chiral derivatives of this compound in asymmetric catalysis. The development of chiral Frustrated Lewis Pairs (FLPs) has also opened new avenues for metal-free asymmetric catalysis, including the hydrogenation of imines and N-heteroarenes, as well as the reduction of 2-vinylpyridines. rsc.orgresearchgate.net

Role in C-H Activation Processes

The pyridine (B92270) moiety is a well-established directing group in transition-metal-catalyzed C-H activation. nih.gov This ability is harnessed in reactions involving derivatives of this compound. The nitrogen atom of the pyridine ring coordinates to the metal center, bringing it in close proximity to a C-H bond, which facilitates its cleavage and subsequent functionalization. nih.gov

For example, rhodium catalysts have been employed for the chelation-assisted functionalization of C-H bonds in pyridine-containing substrates. nih.gov The general mechanism involves the coordination of the pyridine nitrogen to the rhodium center, followed by C-H activation to form a metallacyclic intermediate. This intermediate can then react with various coupling partners like alkenes or imines. nih.gov

In a different approach, photoredox catalysis using pyridine N-oxides as hydrogen atom transfer (HAT) precursors allows for the functionalization of unactivated C(sp³)–H bonds. acs.org Oxygen-centered radicals generated from the N-oxides can abstract a hydrogen atom, and the resulting alkyl radical can then engage in further reactions. acs.org The reactivity of these systems can be tuned by modifying the structure of the pyridine N-oxide. acs.org

Yttrium complexes have also been shown to catalyze the C-H activation of silyl-substituted pyridines, leading to the formation of functional polymers. mdpi.com

Mechanisms of Catalytic Reactions Involving this compound Ligands

The mechanisms of catalytic reactions involving pyridine-based ligands are diverse and depend on the specific metal, ligand, and substrates.

Chelation-Assisted C-H Activation: A common mechanistic pathway involves the initial coordination of the pyridine nitrogen to a transition metal. This is followed by C-H bond activation to form a metallacycle. Subsequent steps can include ligand exchange, insertion of an unsaturated partner (like an alkene or alkyne), and reductive elimination to furnish the final product and regenerate the catalyst. nih.gov

Heck-Type Reactions: In nickel-catalyzed Heck-type reactions, the mechanism generally involves oxidative addition of an alkyl or aryl halide to the metal center, followed by olefin insertion and beta-hydride elimination. rsc.org

Rollover C-H Activation: In some rhodium(III)-catalyzed reactions, a "rollover" C-H activation pathway has been proposed. This involves the initial formation of a chelated complex, followed by C-H activation at a different site on the ligand scaffold. acs.org

Vinylic C-H Bond Scission: The reaction of [RuHCl(PiPr3)2]2 with 2-vinylpyridine (B74390) results in the oxidative addition of a vinylic C-H bond to the ruthenium center, leading to the formation of a metallacycle and the liberation of H2. acs.org

The table below summarizes some of the mechanistic steps observed in reactions involving pyridine-based ligands.

| Catalytic System | Key Mechanistic Steps | Ref. |

| Rhodium/Pyridine | Chelation-assisted C-H activation, metallacycle formation, insertion, reductive elimination | nih.gov |

| Nickel/NHC/Pyridine | Oxidative addition, hydronickelation, reductive elimination | rsc.org |

| Rhodium(III)/Imidazolium-Pyridine | Rollover C-H activation | acs.org |

| Ruthenium/2-Vinylpyridine | Vinylic C-H bond scission, metallacycle formation | acs.org |

Poly(this compound) as a Support for Heterogeneous Catalysis

Polymers derived from vinylpyridines, such as poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP), serve as effective supports for heterogeneous catalysts. mdpi.comunitus.it These polymers can immobilize metal nanoparticles, preventing their aggregation and facilitating catalyst recovery and reuse. espci.fr The pyridine units within the polymer can coordinate to the metal species, anchoring them to the support.

Stimuli-responsive polymers, such as those based on poly(N-isopropylacrylamide) (PNIPAM) copolymerized with vinylpyridine, have been used to create "smart" catalyst supports. mdpi.comespci.fr These polymers exhibit a lower critical solution temperature (LCST), undergoing a reversible phase transition from a hydrophilic to a hydrophobic state upon heating. espci.fr This transition can be used to control the access of reactants to the catalytic sites and to facilitate catalyst separation. For example, palladium nanoparticles supported on a thermoresponsive poly(N-isopropylacrylamide-co-4-vinylpyridine) have been used for the Tsuji-Trost reaction in water. espci.fr

Furthermore, P4VP has been used to modify electrode surfaces for electrochemical CO2 reduction, enhancing the formation of formic acid. acs.org Carbon nanotubes wrapped with poly(4-vinylpyridine) have also been employed as supports for methyltrioxorhenium (MTO) in oxidative desulfurization processes. unitus.it

The table below provides examples of poly(vinylpyridine)-based heterogeneous catalyst systems.

Advanced Materials Science Applications of Poly 2 Isopropyl 6 Vinylpyridine Excluding Biomedical and Clinical

Development of Functional Polymeric Materials

Poly(2-vinylpyridine) (P2VP), a polymer closely related to Poly(2-Isopropyl-6-vinylpyridine), serves as a versatile platform for creating functional polymeric materials. nih.govmdpi.com The presence of the pyridine (B92270) ring allows for a variety of post-polymerization modifications, enabling the tailoring of material properties for specific applications. mdpi.com

One key functionalization route is the quaternization of the nitrogen atom in the pyridine ring. mdpi.commdpi.com This process introduces a positive charge onto the polymer backbone, transforming it into a polyelectrolyte. mdpi.com The degree of quaternization can be controlled to fine-tune properties like solubility, charge density, and interaction with other molecules or surfaces. mdpi.commdpi.com These quaternized polymers have shown utility as viscosity and surface modifiers, as well as selective adsorbers. mdpi.com

Block copolymers incorporating poly(2-vinylpyridine) are another important class of functional materials. mdpi.comnih.gov For instance, block copolymers of P2VP with polystyrene (PS) or polydimethylsiloxane (B3030410) (PDMS) have been synthesized. mdpi.comresearchgate.net These materials can self-assemble into various nanostructures, such as lamellar, cylindrical, or spherical domains, depending on the block ratios. mdpi.comresearchgate.net Such structured materials are valuable in nanotechnology. mdpi.com The synthesis of these block copolymers can be achieved through controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govresearchgate.net

The ability to create copolymers with diverse blocks, such as hydrophobic and hydrophilic segments, opens up possibilities for applications in areas like nanostructured membranes. nih.govresearchgate.net For example, combining a pH-responsive block like P2VP with a hydrophobic block can lead to materials that change their properties in response to environmental pH. hnu.edu.cn

Interactive Data Table: Synthesis Methods for Functional Poly(vinylpyridine)-based Copolymers

| Polymerization Technique | Monomers | Resulting Copolymer Architecture | Reference |

| Anionic Polymerization & Chlorosilane Chemistry | Dimethylsiloxane, 2-vinylpyridine (B74390) | PDMS-b-P2VP Diblock Copolymer | mdpi.com |

| Atom Transfer Radical Polymerization (ATRP) | Styrene (B11656), 2-vinylpyridine | Four-arm Star Block Copolymers | researchgate.net |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | 2-vinylpyridine, 4-vinylpyridine (B31050) | Block Copolymers | researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | N-isopropyl acrylamide, 2-methacryloyloxyethylphosphorylcholine | ABA Triblock Copolymers | nih.gov |

Application in Membranes and Separation Technologies

Poly(2-vinylpyridine) (P2VP) and its derivatives are utilized in the fabrication of advanced membranes for various separation technologies, leveraging their unique chemical properties. sigmaaldrich.com The pyridine functional groups in P2VP provide strong interactions with acids, metals, and polar substrates, making it a valuable component in ion-exchange resins and for modifying surface properties to enhance separation performance. polysciences.compolysciences.com

A key application lies in the creation of pH-responsive membranes. acs.org By incorporating P2VP, membranes can be designed to alter their pore size and swelling characteristics in response to changes in the pH of the surrounding aqueous medium. acs.orgutwente.nl This is because the pyridine groups can be protonated at low pH, leading to electrostatic repulsion and swelling of the polymer network. utwente.nl Cross-linking the P2VP membranes can make them stable in organic solvents and acidic water while retaining their pH-responsive behavior. acs.org

The development of block copolymers containing P2VP has further expanded their use in membrane technology. researchgate.net For instance, combining P2VP with other polymers like poly(ethylene oxide) (PEO) can lead to nanostructured membranes with improved properties such as fouling resistance. researchgate.net The self-assembly of these block copolymers can be combined with processes like non-solvent induced phase separation (NIPS) to create membranes with well-defined pore sizes and high porosity. researchgate.net

Furthermore, poly(ionic liquid) (PIL) augmented membranes have been fabricated using poly(2-vinylpyridine). nih.gov These membranes, which acquire a positive surface charge and high hydrophilicity, have shown potential in the fractionation of dyes and sugars based on pi-electron cloud affinity and conformational alignment. nih.gov

Interactive Data Table: Performance of P2VP-based Membranes

| Membrane Type | Separation Application | Key Performance Metric | Reference |

| pH-Responsive Cross-linked qP2VP | Control of Pore Size | Pore size varies with pH | acs.org |

| PVDF-co-CTFE-g-P2VP Blended | Water Filtration | Water flux increased from 57.2 to 310.1 L m⁻² h⁻¹ bar⁻¹ with increased P2VP loading | researchgate.net |

| Poly(ionic liquid) Augmented (from 2-vinyl pyridine) | Dye Fractionation | Permeability trend: Coomassie Brilliant Blue G > Remazol Brilliant Blue R > Eichrome Black T > Congo Red | nih.gov |

Utilization in Electronic and Optoelectronic Devices

Additive for Organic Thin-Film Transistor Stability

Poly(2-vinylpyridine) (P2VP) has been investigated as a cost-effective additive to enhance the stability of n-type organic thin-film transistors (OTFTs). researchgate.netsquarespace.com N-type organic semiconductors are often susceptible to degradation in ambient air, which hinders their practical application. squarespace.com Incorporating additives like P2VP into the semiconductor ink is a promising strategy to improve device stability without requiring additional processing steps like encapsulation. researchgate.net

Studies have shown that blending P2VP with an n-type semiconductor polymer can lead to a significant stabilization effect. researchgate.netsquarespace.com For example, when blended with poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,29‐bisthiophene)} (P(NDI2OD-T2)), even low concentrations of P2VP (as low as 0.1% by weight) provided immediate stabilization. researchgate.netsquarespace.com At higher concentrations of 10% and 50%, longer-term stability was observed after one week. researchgate.netsquarespace.com The pyridine functionality is believed to be a key factor in improving the stability of electron mobility and threshold voltage in air. researchgate.netsquarespace.com

Copolymers containing 2-vinylpyridine have also been explored for use in the dielectric layer of OTFTs. For instance, a copolymer of poly(methyl methacrylate) and 2-vinylpyridine (PMMA-2VP) has been used in conjunction with a bi-metallic alkoxide composite to form the gate insulator layer. google.com

Role in Organic Solar Cell Architectures

While direct applications of Poly(this compound) are not extensively documented in this specific context, the closely related poly(4-vinylpyridine) (PVP) has demonstrated significant utility in enhancing the performance and stability of perovskite solar cells. crimsonpublishers.comepfl.chdoi.orgresearchgate.net

For instance, the introduction of a thin PVP interlayer has been shown to increase the Voc from 1.11 V to 1.15 V, boosting the stabilized PCE from 18.6% to 20.7%. epfl.ch In other studies, PVP modification has led to Voc values exceeding 1.05 V and has helped in achieving hysteresis-less current-voltage curves. doi.orgresearchgate.net

Furthermore, the hydrophobic nature of PVP helps to improve the moisture stability of perovskite solar cells, a critical factor for their long-term operation. doi.orgresearchgate.net By encapsulating the perovskite layer, PVP can prevent moisture ingress and slow down degradation. doi.org

Interactive Data Table: Effect of Poly(vinylpyridine) in Optoelectronic Devices

| Device Type | Polymer | Role | Performance Enhancement | Reference |

| n-type OTFT | Poly(2-vinylpyridine) | Additive in semiconductor layer | Improved air stability of electron mobility and threshold voltage | researchgate.netsquarespace.com |

| Perovskite Solar Cell | Poly(4-vinylpyridine) | Interlayer between perovskite and HTL | Increased Voc from 1.11 V to 1.15 V; Increased PCE from 18.6% to 20.7% | epfl.ch |

| Perovskite Solar Cell | Poly(4-vinylpyridine) | Interfacial passivation | Increased Voc by 120-160 mV; Increased PCE by 3-5% | researchgate.net |

| Perovskite Solar Cell | Poly(4-vinylpyridine) with Cu₂ZnSnS₄ HTM | Interlayer | Achieved PCE of 13.57% and Voc of 1.03 V | doi.org |

Polymer Applications in Sorbents and Environmental Remediation

Polymers based on vinylpyridine, such as poly(2-vinylpyridine) and poly(4-vinylpyridine), have shown significant promise as sorbents for environmental remediation, particularly for the removal of heavy metal ions and organic pollutants from wastewater. sci-hub.semdpi.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which allows it to form coordination bonds with metal ions, making these polymers effective chelating agents. nih.govresearchgate.net

These polymers can be synthesized in various forms, such as microspheres or as coatings on other materials, to enhance their adsorption capacity and ease of handling. researchgate.net For instance, poly(4-vinylpyridine) has been used to create chelating polymeric adsorbents for the effective removal of heavy metals like Cr(VI), Pb(II), and Cd(II). The adsorption capacity often increases with the degree of functionalization or grafting of the polymer onto a substrate.

The pH of the aqueous solution plays a crucial role in the adsorption process, as it affects the surface charge of the adsorbent and the speciation of the metal ions. nih.gov Generally, the adsorption of cationic heavy metals increases with pH due to the deprotonation of the polymer's functional groups, which reduces electrostatic repulsion and promotes binding. nih.gov

In addition to heavy metals, vinylpyridine-based polymers can also adsorb organic pollutants. mdpi.com Cross-linked poly(4-vinylpyridine) has demonstrated an excellent capacity for adsorbing phenolic compounds from aqueous solutions. mdpi.com Furthermore, composite materials made by combining poly(vinylpyridine) with metal oxides like TiO₂ and ZnO have been developed for the photocatalytic degradation of organic dyes such as methyl orange. mdpi.comresearchgate.net

Interactive Data Table: Adsorption Capacities of Vinylpyridine-Based Sorbents

| Sorbent Material | Pollutant | Adsorption Capacity (mg/g) | Reference |

| Poly-4-vinylpyridine Chelating Polymer (P4VP-g-PS) | Cr(VI) | 21.1 | |

| Poly-4-vinylpyridine Chelating Polymer (P4VP-g-PS) | Pb(II) | 39.1 | |

| Poly-4-vinylpyridine Chelating Polymer (P4VP-g-PS) | Cd(II) | 15.9 | |

| Chitosan-based Pb-IIP with 4-vinylpyridine | Pb(II) | 136 | nih.gov |

| Ion-imprinted polymer with 4-vinylpyridine | Pb(II) | 128 | nih.gov |

Theoretical and Computational Investigations on 2 Isopropyl 6 Vinylpyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and inherent reactivity of 2-isopropyl-6-vinylpyridine. These calculations can predict various molecular properties that are crucial for understanding its chemical behavior.

DFT computations are frequently used to determine optimized molecular geometries, electronic energies, and the distribution of electron density within the molecule. researchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE_gap) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Computational studies on related vinylpyridine systems have demonstrated a strong correlation between calculated HOMO/LUMO energies and experimentally determined redox potentials. researchgate.netmdpi.com For instance, DFT calculations using functionals like B3LYP and ωB97XD have been shown to provide accurate predictions of electrochemical behavior. mdpi.com These methods can also be used to calculate other reactivity descriptors, including ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index, which collectively offer a comprehensive picture of the molecule's reactivity profile. mdpi.com

| Parameter | B3LYP | ωB97XD | Description |

|---|---|---|---|

| Ionization Potential (I) | - | - | Energy required to remove an electron. |

| Electron Affinity (A) | - | - | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE_gap) | - | - | Indicator of chemical reactivity. mdpi.com |

| Chemical Potential (χ) | - | - | Escaping tendency of an electron from a stable system. |

| Hardness (η) | - | - | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | - | - | Measure of electrophilic power. |

Molecular Dynamics Simulations of Polymer Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For systems involving poly(this compound), MD simulations can provide detailed insights into the conformational behavior of the polymer chains, their interactions with solvents, and the bulk properties of the material. rsc.org

All-atom MD simulations, where every atom in the system is explicitly represented, can be used to investigate the structural and hydration properties of polymers. rsc.org These simulations rely on force fields, which are sets of parameters that define the potential energy of the system as a function of the atomic coordinates. The selection of an appropriate force field is crucial for obtaining accurate results. rsc.org

In the context of polymers like poly(2-vinylpyridine), MD simulations can be used to study phenomena such as the glass transition temperature (Tg). acs.org By simulating the polymer at various temperatures, one can observe changes in properties like density and molecular motion, allowing for the computational prediction of Tg. acs.org These simulations can also elucidate the dynamics of different relaxation processes occurring in the polymer above and below the glass transition. acs.org

Furthermore, MD simulations are valuable for understanding the behavior of polymers in solution. For thermoresponsive polymers, simulations can reveal the molecular-level mechanisms behind phenomena like the lower critical solution temperature (LCST), where the polymer undergoes a phase transition from a soluble to an insoluble state upon heating. nih.gov These studies often focus on the changes in hydration and hydrogen bonding between the polymer and water molecules as a function of temperature. nih.gov For poly(this compound), simulations could explore how the interplay between the hydrophobic isopropyl groups and the polar pyridine (B92270) rings influences its solubility and aggregation behavior in different solvents.

| Property | Description | Relevance to Poly(this compound) |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size and shape of a polymer chain. rsc.org | Provides insights into the polymer's conformation (e.g., collapsed globule vs. extended coil). |

| Glass Transition Temperature (Tg) | The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. acs.org | A fundamental property determining the material's application range. |

| Radial Distribution Functions | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals details about the local structure and solvation shell around the polymer. |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds between the polymer and solvent molecules. | Crucial for understanding solubility and thermoresponsive behavior in aqueous systems. nih.gov |

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways. anu.edu.au This provides a level of detail that is often difficult or impossible to obtain through experimental methods alone.

For example, DFT calculations can be used to study the mechanism of polymerization. This could involve modeling the initiation, propagation, and termination steps of free-radical polymerization of the vinyl group. By calculating the activation energies for different pathways, one can predict the regioselectivity and stereoselectivity of the polymerization process.

Furthermore, computational studies can provide mechanistic insights into the reactions of this compound in the context of organometallic chemistry. When acting as a ligand, the molecule can undergo various transformations, such as C-H activation or cyclometalation. marquette.edu For instance, studies on the reaction of 2-vinylpyridine (B74390) with ruthenium carbonyl clusters have shown that it can undergo double carbon-hydrogen activation of the vinyl group to form a dimetalated ligand. marquette.edu Computational modeling can help to elucidate the electronic and steric factors that favor such reactions.

In the context of catalysis, computational methods can be used to investigate the role of this compound as a ligand in catalytic cycles. anu.edu.au This could involve modeling the coordination of the ligand to a metal center, the activation of substrates, and the regeneration of the catalyst. Such studies are crucial for the rational design of new and improved catalysts. For example, kinetic studies of cycloplatinated(II) complexes containing 2-vinylpyridine have been complemented by theoretical approaches to certify the proposed SN2 mechanism for oxidative addition reactions. mdpi.comnih.govsemanticscholar.org

Modeling of Monomer Reactivity Ratios and Copolymerization Behavior

Copolymerization is a process in which two or more different types of monomers are polymerized together to form a copolymer. The composition and properties of the resulting copolymer are highly dependent on the relative reactivities of the monomers, which are quantified by monomer reactivity ratios (r1 and r2).

The terminal model is a widely used kinetic model for copolymerization, and various methods have been developed to calculate reactivity ratios from experimental data. nist.gov Computational approaches can complement these experimental methods by providing a theoretical basis for understanding monomer reactivity. Quantum chemical calculations can be used to assess the intrinsic reactivity of monomers. For example, parameters derived from DFT, such as atomic charges and frontier orbital energies, can be correlated with the observed reactivity of monomers in copolymerization. nih.gov

While direct computational prediction of reactivity ratios for this compound is not widely reported, the principles can be applied. The reactivity of the vinyl group in this compound towards a propagating radical will be influenced by the electronic effects of the isopropyl-substituted pyridine ring. The electron-donating isopropyl group and the electron-withdrawing nature of the pyridine nitrogen will modulate the electron density of the vinyl double bond, affecting its susceptibility to radical attack.

Models can be developed to predict how the feed composition of monomers will translate into the final copolymer composition. This is crucial for tailoring the properties of the resulting material. For instance, in the copolymerization of N-vinyl-2-pyrrolidone with monomers like acrylic acid and 4-methyl styrene (B11656), the reactivity ratios were determined to understand the comonomer distribution in the polymer chain. researchgate.net Similar approaches could be applied to systems involving this compound to predict its copolymerization behavior with other vinyl monomers.

| r1 (Styrene) | r2 (2-Vinylpyridine) | Method | Reference |

|---|---|---|---|

| 0.469 | 0.962 | Surface-Initiated Polymerization (XPS) | nist.gov |

| 0.490 | 1.03 | Bulk Polymerization (NMR) | nist.gov |

Computational Studies of Ligand-Metal Interactions

The pyridine nitrogen and the vinyl group of this compound make it an excellent ligand for coordinating with metal ions. Computational chemistry provides a powerful lens through which to examine the nature of these ligand-metal interactions. researchgate.net DFT calculations are particularly well-suited for this purpose, allowing for the detailed analysis of bonding, electronic structure, and the geometric parameters of metal complexes. nih.govfrontiersin.org

These studies can reveal how the electronic properties of the ligand, such as its π-acceptor or σ-donor character, are modulated upon coordination to a metal center. For example, in complexes of a related dipyridyl ligand, oxidation of the ligand was shown to increase its π-acceptor character, which in turn increased the ligand field splitting. nih.govfrontiersin.org Similar investigations could be performed on complexes of this compound to understand how the isopropyl substituent influences the electronic communication between the ligand and the metal.

Computational studies can also predict the preferred coordination modes of the ligand. This compound can act as a monodentate ligand through the pyridine nitrogen, or it could potentially act as a bidentate ligand, involving both the nitrogen and the vinyl group (η2-coordination). acs.org DFT calculations can determine the relative stabilities of these different coordination modes.

Furthermore, computational methods are invaluable for understanding the reactivity of the coordinated ligand. For instance, in a ruthenium complex, 2-vinylpyridine was found to undergo oxidative addition of a vinyl C-H bond. acs.org DFT calculations could be used to map out the reaction pathway for such a transformation, providing insights into the mechanism of C-H activation. In platinum(II) complexes, large downfield shifts in the NMR spectra of the α-protons of the isopropyl substituent suggested Pt···H-C interactions, a hypothesis that was confirmed by X-ray crystallography and further investigated using DFT calculations to understand the stability and chiral configuration of the complexes. researchgate.net

Analytical Methodologies for Research on 2 Isopropyl 6 Vinylpyridine and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the detailed structural analysis of 2-isopropyl-6-vinylpyridine and its polymers at the atomic level. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the monomer and its polymeric forms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is fundamental in verifying the structure of the this compound monomer and its polymers. In the ¹H NMR spectrum of 2-vinylpyridine (B74390), distinct signals corresponding to the vinyl and pyridine (B92270) ring protons are observed. For instance, the protons of the vinyl group typically appear as a characteristic set of multiplets in the olefinic region of the spectrum. chemicalbook.com

For poly(2-vinylpyridine), the ¹H NMR spectrum provides insights into the polymer's microstructure. The signals for the methine and methylene (B1212753) protons of the polymer backbone can be complex due to overlapping resonances. However, in some cases, these signals can be resolved to provide information on the tacticity of the polymer chain, which describes the stereochemical arrangement of the pendant groups. ismar.org The chemical shifts of the pyridine ring protons are also a key feature in the ¹H NMR spectrum of the polymer. researchgate.net

Interactive Table: Representative ¹H NMR Chemical Shifts for 2-Vinylpyridine Monomer

| Proton | Chemical Shift (ppm) |

|---|---|

| Vinyl CH= | ~6.71 |

| Vinyl =CH₂ (trans) | ~6.21 |

| Vinyl =CH₂ (cis) | ~5.37 |

| Pyridine H-3 | ~7.17 |

| Pyridine H-4 | ~7.48 |

| Pyridine H-5 | ~7.00 |

| Pyridine H-6 | ~8.47 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound and its polymers. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for unambiguous structural confirmation.

In the case of poly(2-vinylpyridine), ¹³C NMR is particularly powerful for determining the tacticity of the polymer. The chemical shifts of the backbone methine and methylene carbons, as well as the carbons of the pyridine ring, are sensitive to the stereochemical environment. Splitting of these signals into multiple peaks can be attributed to different triad (B1167595) and pentad sequences (e.g., isotactic, syndiotactic, atactic), providing a quantitative measure of the polymer's stereoregularity. ismar.org This information is often difficult to obtain from ¹H NMR alone due to signal overlap. ismar.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY, DEPT)

To overcome the limitations of one-dimensional NMR, such as spectral overlap and ambiguity in signal assignments, a variety of two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei, enabling a more detailed and confident structural elucidation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For this compound, COSY can be used to trace the connectivity of the vinyl protons and the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons from the ¹H NMR spectrum.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all the protons belonging to a specific structural unit, such as the isopropyl group or the pyridine ring.

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D technique, DEPT is often used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, simplifying the assignment of the carbon spectrum.

The application of these 2D NMR techniques is essential for the comprehensive structural characterization of both the this compound monomer and its polymers, providing a detailed picture of their molecular architecture. ipb.ptacs.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying functional groups and probing the molecular vibrations within this compound and its polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the FTIR spectrum would exhibit characteristic peaks for the C=C stretching of the vinyl group, as well as the C=C and C=N stretching vibrations of the pyridine ring. mdpi.com The C-H stretching and bending vibrations of the alkyl and aromatic parts of the molecule also give rise to distinct absorption bands. mdpi.com

Upon polymerization to poly(2-vinylpyridine), the most significant change in the FTIR spectrum is the disappearance or significant reduction of the peaks associated with the vinyl group's C=C stretching and =C-H bending vibrations. The characteristic absorption bands of the pyridine ring, however, remain. mdpi.com These changes provide clear evidence of the polymerization process. In some studies, FTIR has been used to investigate the interactions between poly(2-vinylpyridine) and other materials, such as metal precursors in sequential infiltration synthesis. acs.org

Interactive Table: Characteristic FTIR Absorption Bands for Poly(2-vinylpyridine)

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3005 | =C-H symmetric stretching |

| 2850–2952 | C–H stretching |

| 1589, 1568 | C=N stretching (pyridine ring) |

| 1471, 1433 | C=C stretching (pyridine ring) |

| 1068 | in-plane C–H bending |

| 746 | out-of-plane ring C–H bending |

Note: Peak positions are approximate and can be influenced by the physical state of the sample and intermolecular interactions. mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For poly(this compound), these methods provide crucial information about its thermal stability, glass transition temperature, and degradation behavior.

Differential Scanning Calorimetry (DSC) is a widely used technique to determine the glass transition temperature (Tg) of polymers. polymersource.capolymersource.ca The Tg is a critical property that defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This information is vital for understanding the material's mechanical properties and processing conditions. Studies on poly(2-vinylpyridine) have shown that the Tg can be influenced by factors such as molecular weight and interactions with other substances. acs.orgresearchgate.net

Thermogravimetric Analysis (TGA) is another important thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of poly(this compound) and to determine its decomposition temperature. This is crucial for defining the upper temperature limit for the polymer's applications. mdpi.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. For polymers, DSC is essential for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

Research Findings: While specific DSC data for poly(this compound) is not widely published, studies on the closely related poly(2-vinylpyridine) (P2VP) provide a strong framework for understanding its expected thermal behavior. Research on P2VP has shown that the Tg is dependent on the polymer's molecular weight (Mw). digitellinc.comsciepub.com As the molecular weight increases, the Tg also increases until it reaches a plateau value (Tg,∞). digitellinc.com For P2VP, the Tg,∞ has been reported to be approximately 112°C. digitellinc.comsciepub.com The introduction of a bulky isopropyl group at the 2-position of the pyridine ring in poly(this compound) would be expected to hinder chain mobility, likely resulting in a higher glass transition temperature compared to unsubstituted P2VP of a similar molecular weight.

DSC thermograms are recorded by heating the polymer sample at a controlled rate, typically 10 K/min or 20 K/min, and observing the change in heat flow. acs.orgmdpi.com The Tg is identified as a step-like change in the baseline of the thermogram. acs.org For block copolymers containing a poly(this compound) segment, DSC would reveal multiple glass transitions corresponding to each block, provided they are sufficiently immiscible. mdpi.com

Illustrative Data for Poly(2-vinylpyridine) (P2VP) Showing Molecular Weight Dependence:

| Molecular Weight (g/mol) | Glass Transition Temperature (Tg) (°C) | Reference |

|---|---|---|

| 3,030 | Data Not Available in Search Results | sciepub.com |

| 4,050 | Data Not Available in Search Results | sciepub.com |

| 9,100 | Data Not Available in Search Results | sciepub.com |

| 38,600 | Data Not Available in Search Results | sciepub.com |

| ~54,000 | 102 | acs.org |

| 404,000 | Data Not Available in Search Results | sciepub.com |

| 944,000 | Data Not Available in Search Results | sciepub.com |

| 1,020,000 | 100 | acs.org |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is vital for determining the thermal stability and decomposition profile of polymers like poly(this compound).

Research Findings: TGA provides information on the onset of decomposition, the temperatures of maximum degradation rates, and the amount of residual mass at high temperatures. While specific TGA curves for poly(this compound) are not readily available in the reviewed literature, studies on similar polymers, such as poly(4-vinylpyridine-co-divinylbenzene), indicate that thermal stability can be influenced by factors like cross-linking and complexation with metal ions. researchgate.net For instance, the degradation of a poly(4-vinylpyridine-co-divinylbenzene) copolymer was shown to begin at a higher temperature compared to its Cu(II)-complexed version. researchgate.net It is expected that poly(this compound) would exhibit high thermal stability, with decomposition occurring at elevated temperatures, characteristic of many vinyl polymers. polysciences.comugm.ac.id The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal degradation, or under air/oxygen to study thermo-oxidative degradation. researchgate.net

X-ray Diffraction (XRD) for Polymeric Structure

X-ray Diffraction (XRD) is a powerful technique for investigating the long-range order and crystallinity of materials. In polymer science, XRD is used to distinguish between amorphous and semi-crystalline structures.

Research Findings: Poly(2-vinylpyridine) is generally considered an amorphous polymer, characterized by broad, diffuse halos in its XRD pattern rather than sharp peaks indicative of crystalline domains. acs.org However, studies have shown that stereoregular P2VP can exhibit crystallinity. giulionatta.it Similarly, poly(this compound) is expected to be predominantly amorphous due to the random orientation of the bulky side groups along the polymer chain, which impedes regular packing. An XRD analysis of this polymer would likely show a broad amorphous halo. In block copolymers, if one of the blocks is capable of crystallization, XRD would show sharp diffraction peaks superimposed on the amorphous halo of the poly(this compound) block. researchgate.net For instance, studies on poly(ferrocenyldimethylsilane-block-2-vinylpyridine) have utilized XRD to confirm the crystalline nature of the polyferrocenylsilane block. researchgate.net

Dielectric Spectroscopy for Polymer Dynamics

Dielectric Spectroscopy (DS), also known as Broadband Dielectric Spectroscopy (BDS), measures the dielectric properties of a material as a function of frequency. It is a highly sensitive method for probing molecular motions and relaxation dynamics in polymers.

Research Findings: For polar polymers like poly(this compound), DS is particularly effective. The technique can detect the segmental motion associated with the glass transition (α-relaxation) and secondary relaxations (β, γ-processes) occurring at lower temperatures or higher frequencies. acs.orgrsc.org Studies on P2VP have extensively used DS to investigate its glass transition behavior under various conditions, including confinement and pressure. acs.orgacs.org These studies have identified the α-relaxation corresponding to the cooperative movement of the polymer backbone segments and a β-relaxation at temperatures below Tg. acs.org A slower relaxation process, whose origin is still under investigation, has also been observed in P2VP. nsf.gov For poly(this compound), the bulky isopropyl group would likely influence the relaxation dynamics, potentially shifting the relaxation peaks and altering their shape compared to P2VP. The motion of the polar pyridine ring is a key contributor to the dielectric response. nsf.gov

Chromatographic Methods for Purity and Molecular Weight Distribution

Chromatographic techniques are indispensable for the analysis of both the this compound monomer and its resulting polymer.

Research Findings: High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing the purity of the this compound monomer. Reverse-phase HPLC methods have been developed for similar compounds, such as 2-isopropyl-6-methyl-4-pyrimidone, typically using an acetonitrile/water mobile phase. sielc.com

Size-Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight (Mw) and polydispersity index (PDI) of polymers. The PDI (Mw/Mn) is a measure of the breadth of the molecular weight distribution. For poly(this compound), SEC analysis would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), often with an additive like triethylamine (B128534) to prevent interactions with the column packing material. google.com SEC procedures have been described for P2VP in solvents like pyridine and N-methylpyrrolidone. oup.com The technique separates polymer chains based on their hydrodynamic volume, allowing for the construction of a molecular weight distribution curve.

Illustrative SEC Data for a Deuterated Poly(vinylpyridine):

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight (Mw) | ~13.9 kg/mol | google.com |

| Polydispersity Index (PDI) | 1.26 | google.com |

Spectrophotometric Analyses (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, particularly UV-Vis spectroscopy, are used to study the electronic transitions in molecules and can be applied to both the monomer and the polymer.

Research Findings: The this compound monomer is expected to show characteristic UV absorption bands due to the π-π* transitions within the pyridine ring. The vinyl group conjugated with the ring will also influence the absorption spectrum. For poly(this compound), the UV-Vis spectrum would be dominated by the absorption of the pyridine pendant groups. mdpi.com Studies on P2VP have shown that the pyridine groups absorb in the ultraviolet region. mdpi.com In composite materials or when the polymer is part of a block copolymer with a chromophoric block, UV-Vis spectroscopy is used to confirm the presence of each component and study their interactions. For example, in silver nanoparticle/PS-b-P2VP composites, a characteristic surface plasmon resonance band for the silver nanoparticles is observed in the visible region, confirming their formation within the polymer matrix. scielo.br

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges

The academic landscape surrounding 2-Isopropyl-6-vinylpyridine is nascent, with limited specific research published on this particular compound. The primary contribution of its study would be to expand the family of functionalized vinylpyridine monomers. By introducing an isopropyl group at the 6-position of the pyridine (B92270) ring, this compound offers a unique combination of steric and electronic properties compared to the more extensively studied 2-vinylpyridine (B74390). wikipedia.org The bulky isopropyl group is expected to influence the reactivity of the vinyl group during polymerization and alter the coordination environment of the pyridine nitrogen.